molecular formula C22H36N2 B3054075 2-pentadecyl-1H-benzimidazole CAS No. 5805-26-5

2-pentadecyl-1H-benzimidazole

Cat. No. B3054075
CAS RN: 5805-26-5
M. Wt: 328.5 g/mol
InChI Key: ZXJQADBOFUIAFL-UHFFFAOYSA-N
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Description

Benzimidazole is an aromatic heterocyclic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its bioactivity .


Synthesis Analysis

Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid . Other methods of synthesis involve cyclization of 2-iodoanilines and aromatic or heteroaromatic nitriles .


Molecular Structure Analysis

The benzimidazole ring system is planar, making it a stable platform for drug development .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized by reacting ortho-phenylenediamines with benzaldehydes . The reaction involves the formation of C-N bonds and the rearrangement of the benzimidazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents attached to the benzimidazole core .

Scientific Research Applications

Cyclooxygenase Inhibition

A study conducted by Paramashivappa et al. (2003) synthesized derivatives of benzimidazole and investigated their ability to inhibit the human cyclooxygenase-2 enzyme (COX-2). This finding suggests the potential of 2-pentadecyl-1H-benzimidazole derivatives as candidates for selective COX-2 inhibition, which is relevant in the development of anti-inflammatory drugs (Paramashivappa et al., 2003).

Antimicrobial Activity

A study by Abdel-Motaal et al. (2020) focused on synthesizing benzimidazole derivatives incorporated with various biologically active heterocycles. These compounds were evaluated for their in vitro antimicrobial activity, demonstrating potent inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli. This research highlights the potential of benzimidazole derivatives in developing new antimicrobial agents (Abdel-Motaal et al., 2020).

Antifungal and Anticancer Properties

Khalifa et al. (2018) described the synthesis of benzimidazole derivatives and their evaluation as clinical drugs useful in treating microbial infections and inhibiting tumors. The compounds synthesized demonstrated notable efficiency in in vitro screening for their antioxidant activity and cytotoxic effect against liver cancer cell lines (Khalifa et al., 2018).

DNA Topoisomerase Inhibition

Alpan et al. (2007) synthesized benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity. Their research indicates that certain benzimidazole derivatives, including 2-pentadecyl-1H-benzimidazole, may be active as inhibitors of type I DNA topoisomerases, a potential target for antitumor drugs (Alpan et al., 2007).

Iron Corrosion Inhibition

Khaled (2010) explored the inhibitive action of benzimidazole derivatives against iron corrosion in nitric acid solutions. This study is significant for materials science, particularly in developing new corrosion inhibitors for industrial applications (Khaled, 2010).

Mechanism of Action

Benzimidazole derivatives have been found to exhibit diverse biological activities. The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new benzimidazole-based drugs with improved potency and selectivity .

properties

IUPAC Name

2-pentadecyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22-23-20-17-15-16-18-21(20)24-22/h15-18H,2-14,19H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJQADBOFUIAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389354
Record name 2-pentadecyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5805-26-5
Record name 2-pentadecyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTADECYLBENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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